1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a dichlorobenzenesulfonyl group and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. Its molecular structure and properties have been documented in chemical databases and literature, providing a foundation for further research and application.
This compound is classified as an organic sulfonamide and piperazine derivative. It may exhibit pharmacological properties, making it relevant in drug design and development.
The synthesis of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route can be outlined as follows:
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can participate in various chemical reactions typical for sulfonamides and piperazines:
The mechanism of action for 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not extensively documented but may involve:
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has potential applications in:
The compound 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is defined by its systematic IUPAC name, which precisely describes its atomic connectivity and functional groups. The core structure comprises a piperazine ring where one nitrogen atom is bonded to a 2,4-dichlorobenzenesulfonyl group and the other to a 2-methoxyphenyl moiety. The sulfonamide linkage (–SO₂–N–) is a critical feature, distinguishing it from analogous benzoyl derivatives [2] [6].
Structural representations include:
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(Cl)C=C3Cl [2] ZIUNPCGTGDOEMT-UHFFFAOYSA-N [2] This compound is cataloged under several aliases and unique identifiers across chemical databases:
866153-17-5 (universally recognized across suppliers and literature) [2] [6] BD-A957156 (Arctom), 1763-0715 (ChemDiv), ACQLSG796 (AiFChem) [6] [7] [2] Table 1: Registry Identifiers
| Identifier Type | Value |
|---|---|
| CAS No. | 866153-17-5 |
| ChemDiv ID | 1763-0715 |
| Arctom Catalog | BD-A957156 |
| AKSci Item | 0675CL |
The molecular formula C₁₇H₁₈Cl₂N₂O₃S decomposes into the following elemental composition:
The molecular weight is calculated as 401.30 g/mol, consistent across all supplier specifications [2] [6]. Key mass contributions include the sulfonyl group (SO₂, 64 Da) and the dichlorophenyl moiety (Cl₂C₆H₃, 161 Da).
Structural Features and Properties
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 142674-35-9